
Calcium 3-aurothio-2-propanol-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium 3-aurothio-2-propanol-1-sulfonate: is a chemical compound with the molecular formula C₆H₁₂Au₂CaO₈S₄ and a molecular weight of 774.43 . It is a pale yellow powder that is soluble in water but practically insoluble in organic solvents . This compound is known for its antiarthritic properties and is marketed under various trade names such as Chrisanol, Chrysanol, and Krizanol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Calcium 3-aurothio-2-propanol-1-sulfonate is prepared by treating sodium thiopropanolsulfonate with gold chloride in the presence of sulfur dioxide. The sodium salt is then converted to the calcium salt using calcium chloride . The reaction can be summarized as follows:
- Sodium thiopropanolsulfonate + Gold chloride + SO₂ → Sodium 3-aurothio-2-propanol-1-sulfonate
- Sodium 3-aurothio-2-propanol-1-sulfonate + Calcium chloride → this compound
Industrial Production Methods: The industrial production methods for this compound are similar to the synthetic routes mentioned above. The process involves large-scale reactions with controlled conditions to ensure the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Calcium 3-aurothio-2-propanol-1-sulfonate undergoes various chemical reactions, including:
- Oxidation: The compound can be oxidized to form different oxidation states of gold.
- Reduction: It can be reduced to form gold nanoparticles.
- Substitution: The sulfonate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
- Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
- Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
- Substitution: Reagents like alkyl halides and acids can be used for substitution reactions.
Major Products Formed:
- Oxidation: Gold oxides and other gold-containing compounds.
- Reduction: Gold nanoparticles.
- Substitution: Various substituted derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry: Calcium 3-aurothio-2-propanol-1-sulfonate is used in the synthesis of gold nanoparticles, which have applications in catalysis and material science .
Biology: The compound is studied for its potential use in biological imaging and diagnostics due to its unique optical properties .
Medicine: It is used as an antiarthritic agent and has shown promise in the treatment of rheumatoid arthritis .
Industry: The compound is used in the electronics industry for the production of conductive materials and in the pharmaceutical industry for drug formulation .
Mécanisme D'action
The mechanism of action of calcium 3-aurothio-2-propanol-1-sulfonate involves its interaction with biological molecules. The compound targets specific enzymes and proteins involved in inflammatory pathways, thereby reducing inflammation and pain in conditions like arthritis . The gold ions in the compound play a crucial role in its therapeutic effects by modulating immune responses and inhibiting the activity of pro-inflammatory cytokines .
Comparaison Avec Des Composés Similaires
- Sodium aurothiomalate
- Auranofin
- Gold sodium thiomalate
Comparison: Calcium 3-aurothio-2-propanol-1-sulfonate is unique due to its calcium content, which enhances its solubility and bioavailability compared to other gold-containing compounds . Additionally, its specific molecular structure allows for targeted interactions with biological molecules, making it more effective in certain therapeutic applications .
Propriétés
Numéro CAS |
5743-29-3 |
|---|---|
Formule moléculaire |
C6H12Au2CaO8S4 |
Poids moléculaire |
774.4 g/mol |
Nom IUPAC |
calcium;gold(1+);2-hydroxy-3-sulfidopropane-1-sulfonate |
InChI |
InChI=1S/2C3H8O4S2.2Au.Ca/c2*4-3(1-8)2-9(5,6)7;;;/h2*3-4,8H,1-2H2,(H,5,6,7);;;/q;;2*+1;+2/p-4 |
Clé InChI |
NODDIZKVEMHZOL-UHFFFAOYSA-J |
SMILES canonique |
C(C(CS(=O)(=O)[O-])O)[S-].C(C(CS(=O)(=O)[O-])O)[S-].[Ca+2].[Au+].[Au+] |
Numéros CAS associés |
27279-43-2 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


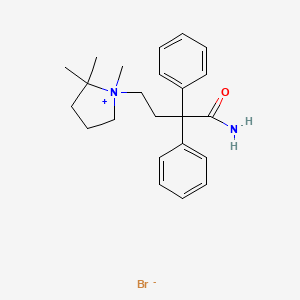
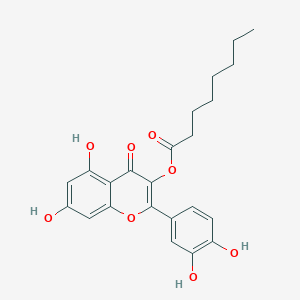
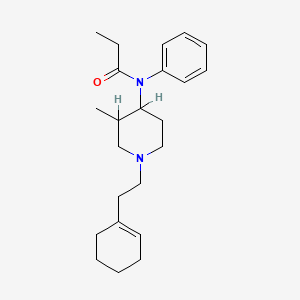

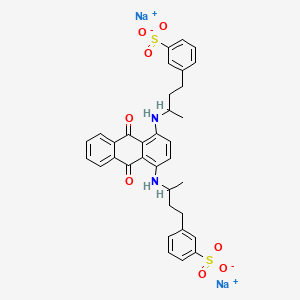
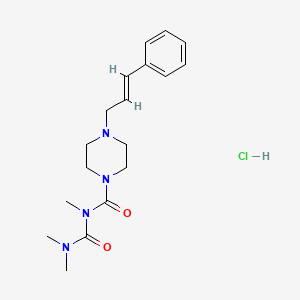
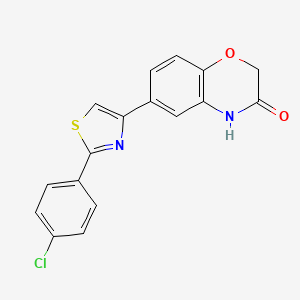
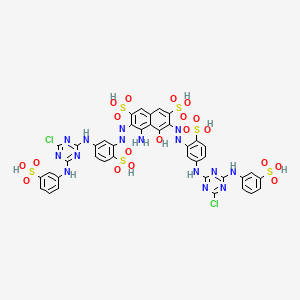
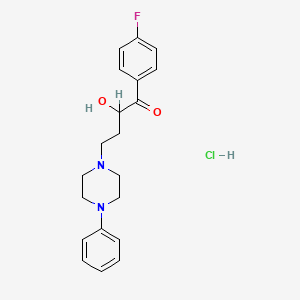
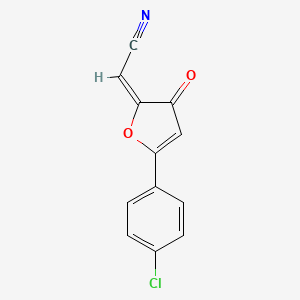


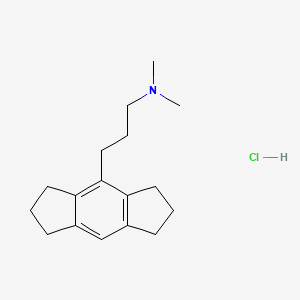
![benzyl N-[2-[[(1S,2S,4S)-1-benzyl-4-[[2-(benzyloxycarbonylamino)benzoyl]amino]-2-hydroxy-5-phenyl-pentyl]carbamoyl]phenyl]carbamate](/img/structure/B12736426.png)
